molecular formula C12H18N2O3 B5739318 2-methyl-N-[2-(morpholin-4-yl)ethyl]furan-3-carboxamide

2-methyl-N-[2-(morpholin-4-yl)ethyl]furan-3-carboxamide

Cat. No.: B5739318
M. Wt: 238.28 g/mol
InChI Key: NEVTWSKTFKSGCP-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(morpholin-4-yl)ethyl]furan-3-carboxamide is a synthetic organic compound that features a furan ring substituted with a carboxamide group, a morpholine ring, and a methyl group

Properties

IUPAC Name

2-methyl-N-(2-morpholin-4-ylethyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-10-11(2-7-17-10)12(15)13-3-4-14-5-8-16-9-6-14/h2,7H,3-6,8-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVTWSKTFKSGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(morpholin-4-yl)ethyl]furan-3-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 1,4-dicarbonyl compounds.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the furan ring with an amine, such as 2-(morpholin-4-yl)ethylamine, under suitable conditions.

    Methylation: The final step involves the methylation of the furan ring to introduce the methyl group at the 2-position.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(morpholin-4-yl)ethyl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

2-methyl-N-[2-(morpholin-4-yl)ethyl]furan-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It can serve as a probe in biological studies to investigate the function of specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(morpholin-4-yl)ethyl]furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The furan ring and carboxamide group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-[2-(piperidin-4-yl)ethyl]furan-3-carboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    2-methyl-N-[2-(pyrrolidin-4-yl)ethyl]furan-3-carboxamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

2-methyl-N-[2-(morpholin-4-yl)ethyl]furan-3-carboxamide is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties and biological activity compared to its analogs with different heterocyclic rings. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable scaffold in drug design and materials science.

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